molecular formula C19H23BN2O3 B1319013 N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide CAS No. 864754-25-6

N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide

Cat. No.: B1319013
CAS No.: 864754-25-6
M. Wt: 338.2 g/mol
InChI Key: DDBHWKCYJNXKNG-UHFFFAOYSA-N
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Description

N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide is an organic compound that features a pyridine ring, a benzamide group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a benzamide precursor in the presence of a suitable base. The dioxaborolane moiety is introduced through a subsequent borylation reaction using a boronic ester reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition and as a molecular probe. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide is unique due to its combination of a pyridine ring and a dioxaborolane moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)16-7-5-15(6-8-16)17(23)22-13-14-9-11-21-12-10-14/h5-12H,13H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBHWKCYJNXKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592256
Record name N-[(Pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864754-25-6
Record name N-(4-Pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864754-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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